Isoamyl 4-(dimethylamino)benzoate

描述

combined with PABA in Spectraban 15 lotion & with indomethacin in Spectraban 5.6 lotion

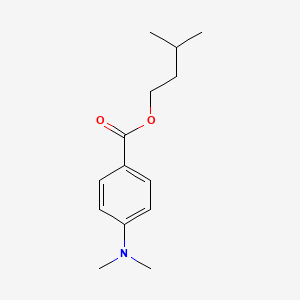

Structure

3D Structure

属性

IUPAC Name |

3-methylbutyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-5-7-13(8-6-12)15(3)4/h5-8,11H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSAUHSCHWRZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046580 | |

| Record name | Padimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21245-01-2 | |

| Record name | Isoamyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Padimate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Padimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Padimate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYL P-DIMETHYLAMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956679A27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Isoamyl 4-(dimethylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Isoamyl 4-(dimethylamino)benzoate, a compound of interest in various scientific and industrial applications, including its role as a UV absorber.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][2] |

| Molecular Weight | 235.33 g/mol | [1][2] |

| Physical State | Solid, powder to lump | [1][2] |

| Color | White to Very Pale Yellow, Orange to Green | [1][2] |

| CAS Number | 21245-01-2 | [1] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 36 °C | [1] |

| Boiling Point | Not available |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Water | Data not available | |

| Ethanol | Soluble | [3] |

| Methanol | Data not available | |

| Acetone | Very Soluble | [3] |

| DMSO | Data not available |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on its chemical structure and information from spectral databases.

Table 4: Spectroscopic Data Summary

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to aromatic protons, the dimethylamino group, and the isoamyl group protons. |

| ¹³C NMR | Resonances for aromatic carbons, the ester carbonyl carbon, the dimethylamino carbons, and the isoamyl carbons. |

| FT-IR | Characteristic absorption bands for C=O (ester), C-N (amine), C-O (ester), and aromatic C-H and C=C bonds. |

| UV-Vis | Strong absorption in the UV region, characteristic of aminobenzoate derivatives. |

Detailed spectral data with peak assignments were not available in the public domain. The information provided is based on typical values for the functional groups present in the molecule.

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of key physicochemical properties and the synthesis of this compound.

Synthesis of this compound

A common method for the synthesis of esters like this compound is through Fischer esterification. A generalized protocol is provided below.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(dimethylamino)benzoic acid and an excess of isoamyl alcohol.

-

Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reaction: Heat the mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is typically diluted with a nonpolar organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small amount of the purified solid is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the solid melts is recorded as the melting point.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the solid sample is placed on the ATR crystal of an FT-IR spectrometer, or mixed with KBr to form a pellet.

-

The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

The characteristic absorption bands are assigned to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

A dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane) is prepared.

-

The UV-Vis spectrum is recorded using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is determined.

Mechanism of Action as a UV Absorber

This compound, like other p-aminobenzoic acid (PABA) derivatives, functions as a UV absorber by dissipating harmful UV radiation as heat. The mechanism involves the absorption of a photon, leading to an excited state, followed by non-radiative decay back to the ground state. The photodegradation of aminobenzoates can occur through various pathways, including the formation of radical species.[4][5][6][7]

Caption: Proposed Mechanism of UV Absorption and Photodegradation for Aminobenzoates.

References

- 1. labproinc.com [labproinc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Para-Aminobenzoic Acid’s Photodegradation in Different pH Environments under UVB Light — The College of Wooster [wooster.edu]

- 7. mdpi.com [mdpi.com]

Synthesis of Isoamyl 4-(dimethylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for Isoamyl 4-(dimethylamino)benzoate (also known as isopentyl 4-(dimethylaminobenzoate) or DMBI), a compound commonly used as a UV absorber and photoinitiator. This document details established synthetic methodologies, experimental protocols, and comparative quantitative data to support research and development activities.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two main routes:

-

Route 1: Fischer-Speier Esterification. This is the most traditional and direct method, involving the acid-catalyzed reaction between 4-(dimethylamino)benzoic acid and isoamyl alcohol. The reaction is driven to completion by removing the water byproduct, typically through azeotropic distillation.

-

Route 2: Oxidative Esterification from Aldehyde. An alternative method, described in patent literature, involves the direct oxidative esterification of 4-(dimethylamino)benzaldehyde with isoamyl alcohol in the presence of an oxidizing agent and a catalyst.

This guide will focus on the Fischer Esterification as the primary method due to its widespread use and accessibility, with the oxidative route presented as a viable alternative.

Primary Synthesis Route: Fischer Esterification

The Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[1][2][3][4][5] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) and/or by the continuous removal of water as it is formed.[3][4]

Reaction Scheme

Caption: Fischer Esterification of 4-(dimethylamino)benzoic acid.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on standard Fischer esterification methods and conditions reported for analogous esters.[1][2][3][4]

Materials:

-

4-(dimethylamino)benzoic acid (1.0 eq)

-

Isoamyl alcohol (3.0-5.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Toluene (as solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexane (for purification, if needed)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzoic acid (1.0 eq), isoamyl alcohol (e.g., 4.0 eq), and toluene (approx. 2 mL per gram of carboxylic acid).

-

Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.05 eq).

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to a vigorous reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene returning to the flask. Continue reflux until no more water is collected in the trap (typically 3-6 hours).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2x) to neutralize the acid catalyst and remove any unreacted carboxylic acid. (Caution: CO₂ evolution).

-

Water (1x).

-

Saturated brine solution (1x) to aid in breaking any emulsions and removing bulk water.

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to yield the pure this compound.

Quantitative Data for Analogous Reactions

While specific yield data for this exact reaction is not widely published in peer-reviewed literature, data from the synthesis of the structurally similar isoamyl benzoate provides a strong benchmark. High yields are achievable with appropriate catalysts and conditions.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Time (h) | Yield (%) | Purity (%) | Reference |

| p-Toluenesulfonic acid | 1.0:3.0 | 2.5 | 88.3 | 94.4 | [6] |

| Aryl sulphonic acid | 1.0:2.0 | 2.0 | 98.35 | - | [6] |

| Fe₂(SO₄)₃·xH₂O | 1.0:3.0 | 3.0 | 92.7 | 98.5 | [6] |

| Zr(SO₄)₂·4H₂O | 1.0:2.5 | 2.5 | 96.3 | - | [6] |

| Ti(SO₄)₂/TiO₂ | 1.0:4.0 | 1.5 | 96.6 | - | [6] |

Alternative Synthesis Route: Oxidative Esterification

A patented method provides an alternative route starting from 4-(dimethylamino)benzaldehyde.[7] This process avoids the need to first synthesize or procure 4-(dimethylamino)benzoic acid.

Reaction Scheme

Caption: Patented oxidative synthesis of the target ester.

Experimental Protocol (Based on Patent CN103772225A)

Procedure Outline:

-

Mixing: 4-(dimethylamino)benzaldehyde is mixed with isoamyl alcohol.

-

Catalyst Addition: A catalytic amount of ferric perchlorate is added to the mixture.

-

Oxidant Addition: The mixture is cooled, and hydrogen peroxide is added dropwise under agitation.

-

Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 15-35 °C).

-

Isolation: After the reaction is complete, the product is isolated, typically through distillation to remove unreacted alcohol and solvent.[7]

This method is reported to produce the final product with a purity of ≥99%.[7]

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow from reaction setup to final product characterization.

Caption: General experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Physical Properties: The compound is typically a white to pale yellow solid or powder.[8]

-

Molecular Formula: C₁₄H₂₁NO₂

-

Molecular Weight: 235.33 g/mol [8]

-

Spectroscopic Data: Reference spectra for this compound are available from various databases and serve as a benchmark for confirmation.

-

¹H NMR and ¹³C NMR: Spectra are available for reference.[9][10]

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available from Aldrich.[9] Key peaks would include the C=O stretch of the ester and C-N stretches.

-

Mass Spectrometry (MS): GC-MS data is available from the NIST Mass Spectrometry Data Center.[9] The molecular ion peak (m/z = 235) would be expected.

-

Raman Spectroscopy: A reference Raman spectrum is also available.[11]

-

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. odp.library.tamu.edu [odp.library.tamu.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. rsc.org [rsc.org]

- 7. CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent - Google Patents [patents.google.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Isoamyl 4-N,N-dimethylaminobenzoate | C14H21NO2 | CID 88836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility of Isoamyl 4-(dimethylamino)benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl 4-(dimethylamino)benzoate. Due to a lack of extensive published quantitative data, this document focuses on the predicted solubility based on the compound's molecular structure and furnishes a detailed experimental protocol for its precise determination in various common organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is utilized, enabling them to generate the specific solubility data required for their applications.

Introduction

This compound, also known as padimate A, is an organic compound notable for its application as a UV absorber in sunscreens and for its potential use in synthesizing inclusion complexes. A thorough understanding of its solubility in a range of organic solvents is critical for its application in formulation development, purification processes, and various analytical techniques. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy.

This document serves as a technical resource, outlining the predicted solubility profile of this compound and providing a robust experimental framework for its quantitative determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound (Figure 1) possesses both polar and non-polar characteristics.

Figure 1. Chemical Structure of this compound

-

Polar characteristics: The ester and the dimethylamino functional groups introduce polarity to the molecule.

-

Non-polar characteristics: The benzene ring and the isoamyl alkyl chain are non-polar.

Based on this structure, it is predicted that this compound will exhibit good solubility in polar aprotic solvents and alcohols, and moderate to low solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High | The polar groups of the solvents can interact favorably with the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and dipole-dipole interactions with the solute. |

| Non-Polar Halogenated | Dichloromethane, Chloroform | Moderate to High | Can induce dipole interactions. |

| Non-Polar Aromatic | Toluene | Moderate | Pi-stacking interactions with the benzene ring can enhance solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The large non-polar isoamyl group will have some affinity, but the polar functional groups will limit overall solubility. |

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Chloroform | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following section details a comprehensive protocol for the quantitative determination of the solubility of this compound in various organic solvents using the saturation shake-flask method followed by UV-Vis spectrophotometric analysis. This method is widely accepted for its reliability and accuracy.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram.

Caption: Workflow for Solubility Determination.

Detailed Methodologies

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. Determine the equation of the line and the R² value.

The logical relationship for generating the calibration curve is as follows:

Caption: Calibration Curve Generation Steps.

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the solutions to equilibrate for at least 24 hours. Check for the continued presence of undissolved solid.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

-

Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the final solubility in the saturated solution.

Conclusion

While published quantitative solubility data for this compound is scarce, its molecular structure suggests a favorable solubility profile in polar organic solvents. The detailed experimental protocol provided in this guide offers a reliable method for researchers to determine the precise solubility in solvents relevant to their work. The generation of this data will be invaluable for the effective formulation, purification, and analytical characterization of this compound in pharmaceutical and other scientific applications.

An In-depth Technical Guide to the FT-IR and UV-Vis Absorption Spectra of Isoamyl 4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) absorption spectra of Isoamyl 4-(dimethylamino)benzoate. This document includes key spectral data, comprehensive experimental protocols, and visual workflows to support research and development activities involving this compound.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and quantification of chemical compounds. FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy offers insights into the electronic transitions within a molecule, particularly conjugated systems, by measuring the absorption of ultraviolet and visible light. For a molecule like this compound, which possesses an aromatic chromophore and various functional groups, both techniques provide complementary and valuable data.

FT-IR Absorption Spectrum of this compound

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2960-2850 | Strong | C-H Stretch | Aliphatic (Isoamyl group) |

| ~1715-1700 | Strong | C=O Stretch | Ester |

| ~1610-1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1530-1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1365 | Medium | C-N Stretch | Tertiary Aromatic Amine |

| ~1270 | Strong | C-O Stretch (asymmetric) | Ester |

| ~1170 | Medium | C-O Stretch (symmetric) | Ester |

| ~840 | Strong | C-H Out-of-plane Bend | p-disubstituted Aromatic Ring |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.

UV-Vis Absorption Spectrum of this compound

The UV-Vis absorption spectrum of this compound is primarily determined by the 4-(dimethylamino)benzoate chromophore. The isoamyl ester group has a negligible effect on the wavelength of maximum absorption (λmax). Therefore, data from structurally similar compounds, such as Ethyl 4-(dimethylamino)benzoate, can provide a very close approximation of the expected UV-Vis characteristics.

Table 2: UV-Vis Spectral Data for a Structurally Similar Compound (Ethyl 4-(dimethylamino)benzoate)

| Parameter | Value |

| λmax | 310.25 nm[1] |

| Molar Absorptivity (ε) | 23200 L mol⁻¹ cm⁻¹[1] |

| Solvent | Ethanol[1] |

| Chromophore | 4-(dimethylamino)benzoate |

Note: This data is for Ethyl 4-(dimethylamino)benzoate and serves as a close approximation for this compound.

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining FT-IR and UV-Vis spectra.

FT-IR Spectroscopy Experimental Protocol

A common method for analyzing liquid or solid samples that are soluble in a suitable solvent is the KBr pellet method or using a liquid cell.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Experimental Protocol

UV-Vis spectroscopy is typically performed on dilute solutions of the analyte.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

Perform serial dilutions to obtain a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Prepare a blank sample containing only the solvent.

Instrumentation and Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[2]

-

Set the desired wavelength range (e.g., 200-400 nm for this compound).

-

Calibrate the instrument by running a baseline correction with the blank solvent.[2]

-

Rinse the quartz cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

The resulting spectrum is a plot of absorbance versus wavelength (nm).

Logical Relationship of Spectroscopic Data

The data obtained from FT-IR and UV-Vis spectroscopy are complementary and provide a more complete picture of the molecule's structure and electronic properties.

Conclusion

This technical guide has provided a comprehensive overview of the FT-IR and UV-Vis spectroscopic analysis of this compound. The presented data, though partially predictive for FT-IR, offers valuable benchmarks for researchers. The detailed experimental protocols and workflow diagrams serve as practical resources for laboratory work. The synergistic use of FT-IR and UV-Vis spectroscopy is crucial for the unambiguous identification, purity assessment, and quantitative analysis of this compound in various research and development settings, including its application in drug development.

References

An In-Depth Technical Guide to the Mechanism of Action of Isoamyl 4-(dimethylamino)benzoate as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl 4-(dimethylamino)benzoate is a key component in Type II photoinitiation systems, functioning as a co-initiator. This technical guide elucidates the mechanism of action of this compound, detailing its role in the generation of free radicals upon exposure to UV radiation in conjunction with a photosensitizer. The guide provides a comprehensive overview of the photochemical processes, quantitative data on related compounds, detailed experimental protocols for characterization, and visual representations of the underlying mechanisms and workflows.

Introduction: The Role of Co-Initiators in Type II Photopolymerization

In the realm of photopolymerization, a process that utilizes light to initiate a polymerization reaction, photoinitiators are critical components.[1] These molecules absorb light and generate reactive species, typically free radicals, which in turn initiate the polymerization of monomers and oligomers.[1] Photoinitiators are broadly classified into two categories: Type I and Type II.

-

Type I Photoinitiators: Undergo unimolecular cleavage upon light absorption to directly produce free radicals.[1]

-

Type II Photoinitiators: Require a co-initiator or synergist to generate free radicals.[1] The photoinitiator absorbs light and enters an excited state, which then interacts with the co-initiator through a bimolecular process to produce the initiating radicals.[1]

This compound falls into the category of a co-initiator, specifically an amine synergist, for Type II photoinitiating systems.[2] Commonly used photosensitizers in these systems include benzophenone and thioxanthone derivatives.[2][3] The primary function of this compound is to act as a hydrogen donor to the excited-state photosensitizer.[4]

Mechanism of Action: A Step-by-Step Photochemical Process

The initiation of polymerization by a Type II system involving a photosensitizer (PS) and this compound (IAD) proceeds through a series of well-defined steps upon exposure to UV radiation.

Step 1: Photoexcitation of the Photosensitizer

The process begins with the absorption of a photon by the photosensitizer (e.g., benzophenone or thioxanthone), promoting it from its ground electronic state (S₀) to an excited singlet state (S₁).

PS (S₀) + hν → PS (S₁)

Step 2: Intersystem Crossing (ISC)

The excited singlet state of the photosensitizer is typically short-lived and undergoes a rapid and efficient transition to a more stable, longer-lived excited triplet state (T₁) through intersystem crossing.

PS (S₁) → PS (T₁)

Step 3: Hydrogen Abstraction

The excited triplet state of the photosensitizer is a potent oxidizing agent and readily abstracts a hydrogen atom from the α-carbon of the dimethylamino group of this compound. This is the key step where the co-initiator is directly involved.

PS (T₁) + IAD → [PS-H]• + [IAD(-H)]•

This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the photosensitizer ([PS-H]•) and an α-aminoalkyl radical from the this compound ([IAD(-H)]•).

Step 4: Initiation of Polymerization

The highly reactive α-aminoalkyl radical is the primary initiating species for the polymerization of monomers (M), such as acrylates.

[IAD(-H)]• + M → IAD-M•

The resulting monomer radical then propagates the polymerization chain reaction.

IAD-M• + n(M) → IAD-(M)ₙ₊₁•

The ketyl radical is generally less reactive towards monomer double bonds and is more likely to participate in termination reactions.

Diagram of the Photoinitiation Mechanism

Caption: Photoinitiation mechanism of a Type II system.

Quantitative Data

| Parameter | Value | Compound | Solvent | Reference |

| Absorption Maximum (λmax) | 310.25 nm | Ethyl 4-(dimethylamino)benzoate | Ethanol | [5] |

| Molar Extinction Coefficient (ε) | 23,200 M-1cm-1 | Ethyl 4-(dimethylamino)benzoate | Ethanol | [5] |

| Fluorescence Quantum Yield (Φf) | 0.29 | Ethyl 4-(dimethylamino)benzoate | Cyclohexane | [5] |

Note: The isoamyl group is not expected to significantly alter the electronic absorption properties compared to the ethyl group. Therefore, the λmax and ε of this compound are likely to be in a similar range.

Experimental Protocols

The characterization of this compound as a photoinitiator involves several key experiments to determine its photophysical properties and efficiency.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorbance spectra of the solutions over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at the absorption maximum (λmax), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Diagram of UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis absorption spectroscopy.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of the photopolymerization reaction in real-time by observing the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds).

Methodology:

-

Prepare a formulation containing the monomer, the photosensitizer (e.g., benzophenone), and this compound.

-

Place a thin film of the formulation in the sample compartment of an FTIR spectrometer equipped with a UV light source.

-

Initiate the photopolymerization by turning on the UV lamp.

-

Simultaneously, record a series of FTIR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the characteristic absorption band of the monomer's reactive group (e.g., the acrylate C=C double bond peak at approximately 1635 cm⁻¹).

-

Calculate the degree of conversion as a function of time.

Diagram of RT-FTIR Experimental Setup

References

- 1. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcimag.com [pcimag.com]

- 3. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]

Synonyms and alternative names for Isoamyl 4-(dimethylamino)benzoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoamyl 4-(dimethylamino)benzoate, a compound of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in photochemical processes.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature, commercial products, and chemical databases. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication.

| Identifier Type | Identifier |

| IUPAC Name | 3-methylbutyl 4-(dimethylamino)benzoate |

| Synonyms | 4-(Dimethylamino)benzoic acid isoamyl ester, Isopentyl 4-(dimethylamino)benzoate, 4-(Dimethylamino)benzoic acid isopentyl ester, Isoamyl p-dimethylaminobenzoate, Padimate A |

| Trade Names | Escalol 506, Spectraban |

| CAS Number | 21245-01-2 |

| PubChem CID | 88836 |

| InChI Key | OFSAUHSCHWRZKM-UHFFFAOYSA-N |

| Molecular Formula | C14H21NO2 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 235.33 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 36 °C | [2] |

| Boiling Point | 333.9 °C at 760 mmHg | |

| Density | 0.99 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and acetone. Insoluble in water. | |

| UV Absorption Maximum (λmax) | Approximately 313 nm (in the UV-B range, based on the structurally similar ethyl ester) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of p-dimethylaminobenzoic acid with isoamyl alcohol. A more recent and efficient method utilizes p-dimethylamino benzaldehyde as a starting material.[4]

Materials:

-

p-Dimethylamino benzaldehyde

-

Isoamyl alcohol

-

Hydrogen peroxide

-

Ferric perchlorate (catalyst)

-

Solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-dimethylamino benzaldehyde in a suitable solvent such as toluene.

-

Add isoamyl alcohol to the solution. The molar ratio of p-dimethylamino benzaldehyde to isoamyl alcohol should be optimized, with an excess of the alcohol often used to drive the reaction to completion.

-

Add a catalytic amount of ferric perchlorate.

-

Slowly add hydrogen peroxide to the reaction mixture while stirring. The temperature should be controlled, typically between 15-35 °C.[4]

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid.

-

Wash with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Photostability Testing

Given its application as a UV filter, assessing the photostability of this compound is critical. The following protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[5][6][7]

Materials:

-

This compound

-

Suitable solvent (e.g., ethanol)

-

Quartz cuvettes or other transparent containers

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near UV lamps)

-

UV-Vis spectrophotometer

-

Aluminum foil

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

-

Forced Degradation Study:

-

Expose the solution in a chemically inert, transparent container to a high-intensity light source within the photostability chamber.

-

Simultaneously, prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil to protect it from light and place it in the same chamber.

-

Monitor the samples at various time points. Analyze the samples for degradation using a stability-indicating HPLC method.

-

-

Confirmatory Study:

-

Expose the sample to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and dark control samples for any changes in physical properties, and for the formation of degradation products by HPLC.

-

The UV-Vis spectrum of the solution can also be measured before and after exposure to assess changes in its absorbance profile.

-

Photochemical Mechanism and Biological Implications

This compound, as a derivative of p-aminobenzoic acid (PABA), functions as a UV filter by absorbing high-energy UV-B radiation. However, the absorbed energy can lead to photochemical reactions with biological implications.

Upon absorption of UV radiation, the molecule is promoted to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can subsequently interact with and cause damage to biological macromolecules, most notably DNA.[8] This indirect mechanism of DNA damage can lead to the formation of various DNA lesions, including oxidized bases and single-strand breaks.

The following diagram illustrates the proposed photochemical pathway leading to potential DNA damage.

Caption: Proposed photochemical pathway of this compound leading to indirect DNA damage.

It is important to note that while this compound can absorb harmful UV radiation, its potential to generate ROS and cause indirect DNA damage is a critical consideration in its application, particularly in dermatological and cosmetic formulations. Further research into the photostability and photochemical behavior of this compound is essential for a complete understanding of its safety and efficacy profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labproinc.com [labproinc.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent - Google Patents [patents.google.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pharmatutor.org [pharmatutor.org]

- 7. iagim.org [iagim.org]

- 8. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Isoamyl 4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Isoamyl 4-(dimethylamino)benzoate. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally analogous aromatic esters and standard thermal analysis methodologies to predict its behavior. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and materials science, offering insights into the potential thermal liabilities and analytical characterization of this and similar molecules.

Introduction

This compound is an organic compound that finds applications in various chemical syntheses. Understanding its thermal stability is crucial for determining safe storage conditions, processing parameters, and predicting its shelf-life and degradation pathways. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the thermal properties of such compounds.

Predicted Thermal Stability and Degradation

Based on the analysis of similar aromatic esters, the thermal stability of this compound is expected to be influenced by the ester and dimethylamino functional groups. The degradation is likely to initiate with the cleavage of the ester bond, followed by further decomposition of the resulting fragments.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound (Based on Analogous Aromatic Esters)

| Parameter | Predicted Value Range | Description |

| Onset Decomposition Temp. (Tonset) | 200 - 280 °C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition Temp. (Tpeak) | 250 - 350 °C | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss at 300 °C | 5 - 15 % | Indicates the extent of degradation at a specific elevated temperature. |

| Mass Loss at 400 °C | 40 - 60 % | Further illustrates the degradation profile at higher temperatures. |

| Residual Mass at 600 °C | < 10 % | The amount of non-volatile residue remaining after extensive heating. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Predicted Value Range | Description |

| Melting Point (Tm) | 31 - 36 °C[1] | The temperature at which the compound transitions from a solid to a liquid state. |

| Enthalpy of Fusion (ΔHf) | 80 - 160 J/g | The amount of energy required to melt the compound. This is a typical range for aromatic esters.[2][3] |

| Decomposition Exotherm | 250 - 400 °C | An exothermic peak in the DSC curve indicating the energy released during decomposition. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to determine the thermal stability and degradation profile of this compound.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (the point of initial significant mass loss) and the peak decomposition temperature from the derivative of the TGA curve (DTG curve).

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, providing information on melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak of the endothermic transition. The enthalpy of fusion is calculated by integrating the area of the melting peak. Exothermic events at higher temperatures indicate decomposition.

Visualizations

Caption: Workflow for Thermal Analysis of Organic Compounds.

Caption: Predicted Thermal Degradation Pathway.

Conclusion

References

An In-Depth Technical Guide to the Photostability of Isoamyl 4-(dimethylamino)benzoate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl 4-(dimethylamino)benzoate, also known as Padimate O, is an organic compound that has been historically used as a UVB filter in sunscreen formulations. Its efficacy in absorbing high-energy ultraviolet radiation has been well-documented. However, concerns regarding its photostability, the potential for photodegradation, and the formation of potentially harmful byproducts have led to a decline in its use in consumer products. This technical guide provides a comprehensive overview of the current scientific understanding of the photostability of this compound in solution, with a focus on its photodegradation kinetics, pathways, the role of reactive oxygen species (ROS), and the experimental protocols used for its evaluation.

Photodegradation of this compound

Upon exposure to ultraviolet (UV) radiation, this compound can undergo photodegradation, leading to a loss of its UV-absorbing capacity and the formation of various photoproducts. The rate and mechanism of this degradation are significantly influenced by the solvent environment and the presence of oxygen.

Photodegradation Kinetics

The photodegradation of this compound in aqueous solutions has been shown to follow pseudo-first-order kinetics[1]. The degradation rate is dependent on the composition of the aqueous matrix, with faster degradation observed in distilled water compared to swimming pool water and seawater. This is attributed to the presence of dissolved organic matter in natural waters, which can retard the photolysis reaction[1].

Table 1: Photodegradation Half-Lives of Octyl Dimethyl p-Aminobenzoate (Padimate O) in Aqueous Media

| Water Matrix | Irradiation Source | Half-life (t½) in hours |

| Distilled Water | Simulated Solar Radiation | 1.6 |

| Swimming Pool Water | Simulated Solar Radiation | 27 - 39 |

| Seawater | Simulated Solar Radiation | > 39 |

| Distilled Water | Natural Sunlight | 27 - 39 |

Data for Octyl Dimethyl p-Aminobenzoate, a closely related compound often used interchangeably with this compound.[1]

While specific quantitative data for the photodegradation of this compound in common organic solvents such as methanol, ethanol, isopropanol, and acetonitrile is limited in the available literature, studies on related p-aminobenzoic acid (PABA) esters suggest that the solvent polarity and hydrogen bonding capacity can influence the rate of degradation.

Photodegradation Pathways

Research indicates that the primary photodegradation pathways for this compound involve dealkylation and hydroxylation reactions[1]. Upon UV irradiation, the molecule can lose its isoamyl group or undergo hydroxylation of the aromatic ring. Studies have identified the formation of four main photoproducts, although their definitive chemical structures are still under investigation[2]. The degradation is more rapid in the presence of oxygen, suggesting an oxidative degradation mechanism[1].

Caption: Proposed photodegradation pathways for this compound.

Role of Reactive Oxygen Species (ROS)

The accelerated photodegradation of this compound in the presence of oxygen strongly suggests the involvement of reactive oxygen species (ROS). Upon absorption of UV radiation, the excited sensitizer molecule can transfer energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂), or it can undergo electron transfer reactions to produce superoxide radicals (O₂⁻•) and subsequently other ROS such as hydroxyl radicals (•OH)[3][4][5]. These highly reactive species can then attack the parent molecule, leading to its degradation.

Caption: General mechanism for the generation of reactive oxygen species by a photosensitizer.

Experimental Protocols

The evaluation of the photostability of UV filters like this compound involves a combination of spectroscopic and chromatographic techniques.

Photostability Testing using UV-Vis Spectrophotometry

This method monitors the change in the UV absorbance spectrum of a solution of the compound upon exposure to a controlled UV source.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, methanol) at a known concentration. Dilute the stock solution to obtain a working solution with an initial absorbance maximum between 1.0 and 1.5 AU.

-

Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the working solution from 250 nm to 450 nm using a calibrated spectrophotometer.

-

UV Irradiation: Place the solution in a quartz cuvette and expose it to a controlled UV radiation source (e.g., a solar simulator or a xenon lamp) for defined time intervals. A control sample should be kept in the dark at the same temperature.

-

Spectral Monitoring: At each time interval, remove the sample from the UV source and record its UV-Vis absorption spectrum.

-

Data Analysis: Plot the absorbance at the wavelength of maximum absorption (λmax) against the irradiation time. The photodegradation rate constant can be calculated by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Caption: Workflow for photostability testing using UV-Vis spectrophotometry.

Identification of Photodegradation Products by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for separating and identifying the photodegradation products.

Protocol:

-

Sample Preparation: Irradiate a solution of this compound as described in the photostability testing protocol.

-

HPLC Separation: Inject an aliquot of the irradiated solution into an HPLC system equipped with a suitable reverse-phase column (e.g., C18). Develop a gradient elution method using a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the parent compound from its photoproducts.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer.

-

Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the eluting compounds.

-

Product Ion Scan (MS/MS): Select the molecular ions of potential photoproducts and subject them to collision-induced dissociation (CID) to generate fragment ions.

-

-

Structure Elucidation: Analyze the fragmentation patterns of the parent compound and the photoproducts to propose their chemical structures. Comparison with the fragmentation of authentic standards, if available, can confirm the identifications.

Detection of Reactive Oxygen Species by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy with spin trapping is a definitive method for the detection and identification of short-lived radical species like superoxide and hydroxyl radicals.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent. Add a spin trapping agent (e.g., DMPO for superoxide and hydroxyl radicals) to the solution.

-

ESR Measurement: Transfer the solution to a flat quartz ESR cell.

-

In-situ Irradiation: Place the ESR cell in the cavity of the ESR spectrometer and irradiate it with a UV light source.

-

Spectral Acquisition: Record the ESR spectra during and after UV irradiation.

-

Analysis: The formation of specific spin adducts, characterized by their unique hyperfine splitting constants in the ESR spectrum, confirms the generation of the corresponding radical species.

Conclusion

The photostability of this compound is a critical parameter that influences its safety and efficacy as a UV filter. While it effectively absorbs UVB radiation, it is susceptible to photodegradation, particularly in aqueous environments and in the presence of oxygen. The primary degradation pathways involve dealkylation and hydroxylation, leading to the formation of multiple photoproducts. The involvement of reactive oxygen species in its photodegradation raises concerns about its potential for inducing oxidative stress. Further research is needed to fully elucidate the structures of its major photoproducts and to quantify its photodegradation quantum yields and ROS generation in various solvent systems to comprehensively assess its photobiological implications. The experimental protocols outlined in this guide provide a framework for conducting rigorous photostability evaluations of this and other UV filter compounds.

References

- 1. Aqueous photolysis of the sunscreen agent octyl-dimethyl-p-aminobenzoic acid. Formation of disinfection byproducts in chlorinated swimming pool water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 3. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Isoamyl 4-(dimethylamino)benzoate in Free-Radical Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl 4-(dimethylamino)benzoate is a tertiary amine co-initiator used in Type II free-radical photopolymerization systems. While specific literature detailing the extensive use of the isoamyl ester is limited, its structural similarity to the widely studied Ethyl 4-(dimethylamino)benzoate (EDB) allows for the establishment of robust application protocols.[1][2] This document provides a comprehensive guide to utilizing this compound, with protocols and data extrapolated from studies on analogous amine co-initiators.

In a typical Type II photoinitiator system, a photosensitizer absorbs light and is promoted to an excited state. This excited photosensitizer then interacts with a co-initiator, such as this compound, which acts as a hydrogen or electron donor. This process generates free radicals that initiate the polymerization of monomers, leading to the formation of a cross-linked polymer network.[3] The choice of the amine co-initiator can influence the rate of polymerization, the final degree of conversion, and the properties of the resulting polymer.

Mechanism of Action

The photopolymerization process initiated by a photosensitizer (e.g., Camphorquinone or Isopropylthioxanthone) and this compound proceeds through the following key steps:

-

Photoexcitation: The photosensitizer (PS) absorbs light (hν) and is promoted from its ground state to an excited singlet state (¹PS), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS).

-

Exciplex Formation and Radical Generation: The excited triplet-state photosensitizer (³PS*) interacts with the tertiary amine, this compound, forming an excited-state complex known as an exciplex. Within this complex, electron transfer occurs from the nitrogen atom of the amine to the photosensitizer, followed by proton transfer from a carbon atom adjacent to the nitrogen. This results in the formation of a ketyl radical from the photosensitizer and a reactive α-amino radical from the this compound.

-

Initiation: The highly reactive α-amino radical initiates the polymerization by adding to a monomer molecule, creating a new radical species.

-

Propagation: The newly formed monomer radical adds to subsequent monomer units, propagating the polymer chain.

-

Termination: The growing polymer chains are terminated by various mechanisms, such as radical combination or disproportionation.

Quantitative Data Summary

The following tables summarize quantitative data from studies using Ethyl 4-(dimethylamino)benzoate (EDB) as a co-initiator, which can serve as a baseline for experiments with this compound.

Table 1: Effect of Co-Initiator Concentration on Polymerization of a Dental Resin

| Photoinitiator System (wt%) | Degree of Conversion (%) | Maximum Polymerization Rate (%/s) |

| 0.5% CQ / 0.5% EDB | 74.37 ± 1.84 | Not Reported |

| 0.5% CQ / 0.5% Brominated Monomer / 0.5% EDB | 62.99 ± 3.22 | Not Reported |

Data adapted from a study on a brominated dental resin using EDB as the co-initiator.[4]

Table 2: Performance of a Three-Component Photoinitiator System in the Polymerization of Trimethylolpropane Triacrylate (TA)

| Photoinitiator System (wt%) | Final Conversion (%) |

| Dye 3 (0.1%) / Iodonium Salt (2%) / EDB (2%) | ~55 |

| Dye 7 (0.1%) / Iodonium Salt (2%) / EDB (2%) | ~60 |

| Dye 8 (0.1%) / Iodonium Salt (2%) / EDB (2%) | ~50 |

Data adapted from a study on push-pull dyes as photoinitiators in the presence of EDB.[5]

Experimental Protocols

Protocol 1: Basic Photopolymerization of a Methacrylate-Based Resin

This protocol describes a general procedure for the photopolymerization of a common dental resin formulation using a two-component photoinitiator system.

Materials:

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Camphorquinone (CQ)

-

This compound

-

Visible light curing unit (e.g., LED, λmax ≈ 470 nm)

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

-

Resin Formulation: Prepare the monomer mixture by combining Bis-GMA and TEGDMA in a 70:30 weight ratio.

-

Photoinitiator System Preparation:

-

Dissolve Camphorquinone in the monomer mixture to a final concentration of 0.5 wt%. Ensure complete dissolution, which may require gentle heating and stirring.

-

Add this compound to the mixture to a final concentration of 0.5 wt%. Mix thoroughly until a homogeneous solution is obtained.

-

-

Sample Preparation: Place a small amount of the formulated resin on the ATR crystal of the FTIR spectrometer.

-

Photopolymerization:

-

Position the tip of the light curing unit approximately 1-2 mm from the sample.

-

Record a baseline FTIR spectrum before irradiation.

-

Irradiate the sample with the light curing unit for a specified time (e.g., 40 seconds).

-

Record FTIR spectra at different time intervals during and after irradiation to monitor the decrease in the methacrylate C=C peak area (typically around 1638 cm⁻¹).

-

-

Data Analysis: Calculate the degree of conversion (DC%) by comparing the height of the aliphatic C=C peak against an internal standard peak (e.g., the aromatic C=C peak at around 1608 cm⁻¹) before and after polymerization.

Protocol 2: Three-Component Photopolymerization for 3D Printing Applications

This protocol outlines the use of this compound in a more complex, three-component system suitable for applications like 3D printing.

Materials:

-

Trimethylolpropane triacrylate (TA) monomer

-

Push-pull dye photosensitizer (e.g., as described in[5])

-

Iodonium salt (e.g., diphenyliodonium hexafluorophosphate)

-

This compound

-

LED light source (e.g., 405 nm)

-

Real-time FTIR spectroscopy setup

Procedure:

-

Formulation Preparation:

-

Prepare a stock solution of the photosensitizer in the TA monomer at a concentration of 0.1 wt%.

-

To this solution, add the iodonium salt to a final concentration of 2 wt%.

-

Finally, add this compound to a final concentration of 2 wt%.

-

Ensure all components are fully dissolved. The formulation should be prepared in a dark environment to prevent premature polymerization.

-

-

Photopolymerization Monitoring:

-

Place a sample of the formulation in the real-time FTIR setup.

-

Expose the sample to the 405 nm LED light source.

-

Monitor the polymerization in real-time by tracking the decrease of the acrylate C=C peak at approximately 1636 cm⁻¹.

-

-

Analysis: Determine the rate of polymerization and the final monomer conversion from the real-time FTIR data.

Visualizations

Caption: Experimental workflow for free-radical photopolymerization.

Caption: Signaling pathway of radical generation and polymerization.

References

Application Notes & Protocols: Isoamyl 4-(dimethylamino)benzoate in Acrylate Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoamyl 4-(dimethylamino)benzoate is a tertiary amine co-initiator used in Type II photoinitiator systems for the free-radical polymerization of acrylate monomers. While direct data on the optimal concentration of this compound is limited in publicly available literature, valuable insights can be drawn from its close structural analog, Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB). This document provides recommended starting concentrations, experimental protocols, and mechanistic details based on data for EDB, which should serve as a strong baseline for optimizing formulations with the isoamyl derivative.

Amine co-initiators are essential in many photopolymerization reactions, particularly those initiated by Type II photosensitizers like Camphorquinone (CQ) or Benzophenone (BP). Their primary roles are to act as hydrogen donors to the excited-state photosensitizer, thereby generating the primary initiating free radicals, and to mitigate oxygen inhibition at the surface of the curing material. The concentration of the amine co-initiator is a critical parameter that influences the rate of polymerization, the final degree of conversion, and the mechanical properties of the resulting polymer.

Recommended Concentrations and Effects

The optimal concentration of an amine co-initiator is dependent on several factors, including the type and concentration of the photoinitiator, the monomer system, the light intensity, and the desired properties of the cured polymer. Excessive concentrations can lead to reduced mechanical properties or discoloration, while insufficient amounts will result in slow or incomplete curing.

The following table summarizes quantitative data for Ethyl 4-(dimethylamino)benzoate (EDB), a commonly used analog of this compound, in acrylate and methacrylate polymerization systems. These values provide a recommended starting point for formulation development.

Table 1: Recommended Concentrations of Ethyl 4-(dimethylamino)benzoate (EDB) as a Co-initiator in (Meth)acrylate Polymerization

| Photoinitiator (PI) | PI Concentration (mol% or wt%) | EDB Concentration (mol% or wt%) | Monomer System | Key Findings |

| Camphorquinone (CQ) | 1.44 mol% | 0.42 mol% | TEGDMA:UDMA:bis-GMA | Identified as an optimal ratio for achieving maximum Knoop hardness at low amine concentrations.[1] |

| Camphorquinone (CQ) | 1.05 mol% | 1.65 mol% | TEGDMA:UDMA:bis-GMA | Identified as an optimal ratio for achieving maximum Knoop hardness at high amine concentrations.[1] |

| Camphorquinone (CQ) | 2.40 mol% | 0.83 mol% | TEGDMA:UDMA:bis-GMA | Optimal ratio for achieving the maximum degree of conversion (DC).[1] |

| Camphorquinone (CQ) | 0.1 - 1.6 wt% | 0.05 - 0.8 wt% | TEGDMA:UDMA:bis-GMA | Systematic study showing that beyond an optimal concentration, both DC and hardness can decline.[1] |

| Isopropyl thioxanthone (ITX) | 0.05 - 3 wt% | Not specified, used in system | Methyl methacrylate (MMA) | A Type II system with EDB resulted in high conversion (80% in 20 min). |

Note: TEGDMA = Triethylene glycol dimethacrylate; UDMA = Urethane dimethacrylate; bis-GMA = Bisphenol A-glycidyl methacrylate.

Mechanism of Action: Type II Photoinitiation

This compound functions as a co-initiator in a Type II photoinitiation system. The process is initiated by the absorption of light by a photosensitizer (e.g., Camphorquinone or Benzophenone). The following diagram illustrates the general mechanism.

Caption: Mechanism of Type II photoinitiation with an amine co-initiator.

Experimental Protocols

Protocol 1: Preparation of an Acrylate Formulation

This protocol describes the preparation of a simple, photocurable acrylate formulation. All steps should be performed under yellow light or in a dark room to prevent premature polymerization.

Materials:

-

Acrylate Monomer/Oligomer (e.g., Bis-GMA, TEGDMA, etc.)

-

Photosensitizer (e.g., Camphorquinone, CQ)

-

Co-initiator: this compound

-

Inhibitor (e.g., 4-Methoxyphenol, MEHQ), if not already present in monomers

-

Glass vials, magnetic stirrer, and stir bars

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amounts of the acrylate monomer(s), photosensitizer, and this compound into a glass vial. A typical starting point is a 1:2 molar ratio of CQ to amine co-initiator.

-

Mixing: Add a magnetic stir bar to the vial. Seal the vial and place it on a magnetic stirrer.

-

Dissolution: Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. Gentle heating (e.g., up to 50°C) can be used to accelerate the dissolution of solid components like CQ.

-

Degassing (Optional): For applications sensitive to oxygen, the formulation can be degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Storage: Store the prepared formulation in a dark, cool place until use.

Protocol 2: UV Curing and Measurement of Degree of Conversion (DC) by FTIR

This protocol outlines the procedure for UV curing a thin film of the acrylate formulation and measuring the extent of polymerization using Fourier-Transform Infrared (FTIR) spectroscopy.

Equipment:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

UV/Visible light curing unit (e.g., LED lamp with appropriate wavelength for the photoinitiator)

-

Micropipette

-

Spacers (e.g., 100 µm thick) to control sample thickness (optional)

-

KBr plates (for transmission mode) or ATR crystal

Procedure:

-

Baseline Spectrum: Place a small drop of the uncured liquid resin onto the ATR crystal or between two KBr plates.[2][3]

-

Record Uncured Spectrum: Acquire the IR spectrum of the uncured sample. This will serve as the reference (A₀). The key peaks to monitor are the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak that does not change during polymerization, such as the aromatic C=C stretch at ~1608 cm⁻¹ or the carbonyl C=O stretch at ~1715 cm⁻¹.[4][5]

-

Initiate Curing: Position the light guide of the curing unit at a fixed distance directly above the sample on the ATR crystal.

-

Real-Time Monitoring: Begin a time-resolved series of FTIR scans and simultaneously turn on the UV light source for a predetermined duration (e.g., 20-40 seconds).

-

Record Cured Spectrum: Continue to acquire spectra after the light is turned off to monitor any dark cure, until the peak heights stabilize. The final spectrum represents the cured polymer (Aₜ).

-

Calculate Degree of Conversion (DC): The DC is calculated by monitoring the decrease in the intensity of the acrylate C=C peak relative to the internal standard peak. The formula is:

DC (%) = [1 - ( (Peak Height of C=C at 1638 cm⁻¹ / Peak Height of Internal Standard)cured / (Peak Height of C=C at 1638 cm⁻¹ / Peak Height of Internal Standard)uncured )] x 100

Experimental Workflow Visualization